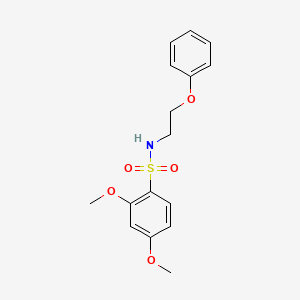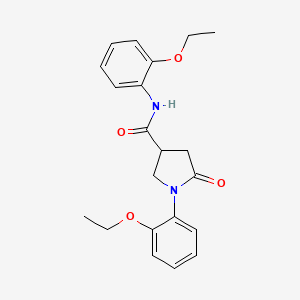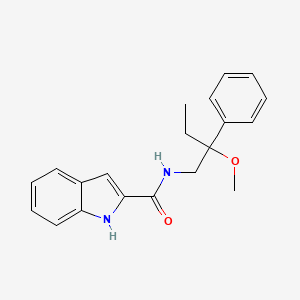![molecular formula C10H11ClF5NO B2858856 (1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2470278-98-7](/img/structure/B2858856.png)
(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2490314-50-4 . It has a molecular weight of 273.66 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11F4NO.ClH/c11-3-4-16-6-1-2-7 (8 (12)5-6)9 (15)10 (13)14;/h1-2,5,9-10H,3-4,15H2;1H/t9-;/m1./s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 273.66 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Synthesis of NK(1) Receptor Antagonist Aprepitant
An efficient stereoselective synthesis of Aprepitant, an orally active NK(1) receptor antagonist, involved the use of a compound structurally similar to the one . The process included a novel crystallization-induced asymmetric transformation to obtain the desired alpha-(fluorophenyl)morpholine derivative, highlighting the role of fluorinated compounds in facilitating key synthetic steps and improving yield and selectivity in pharmaceutical synthesis (Brands et al., 2003).
Fluorination of Organic Compounds
Research on organic fluorine compounds, including those structurally related to the compound , has focused on their applications as fluorinating agents. These compounds have been used for the selective introduction of fluorine atoms into target molecules, which is a critical step in the synthesis of fluorinated organic compounds with potential applications in medicinal chemistry and materials science (Bergmann & Cohen, 1970).
Development of Fluorinated Polymers
Fluorinated polymers synthesized using monomers related to the compound have been studied for their unique properties, such as thermal stability, chemical resistance, and hydrophobicity. These materials find applications in coatings, advanced composites, and electronic devices, showcasing the importance of organofluorine chemistry in materials science (Du et al., 2008).
Catalytic Fluoromethylation
Photoredox catalysis has been employed for the fluoromethylation of carbon-carbon multiple bonds using compounds related to the one . This approach enables the efficient and selective introduction of fluoromethyl groups into various molecular frameworks, underscoring the role of fluorinated compounds in the development of new catalytic methodologies for the synthesis of organofluorine compounds (Koike & Akita, 2016).
Alkaline-Hydrolysis Resistance in Polymers
Novel fluorinated polybenzimidazopyrrolones, synthesized using diamine monomers related to the compound , exhibited excellent alkaline-hydrolysis resistance. This property makes these polymers suitable for applications in harsh chemical environments, highlighting the impact of fluorinated compounds on the development of high-performance materials (Tao et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
特性
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXMTWLSRZEJQH-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCCF)F)[C@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide](/img/structure/B2858778.png)


![2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2858782.png)
![3-(Difluoromethyl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2858783.png)
![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)
![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858792.png)
![Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride](/img/structure/B2858793.png)
![3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2858794.png)

